

GPR119 Agonists in Clinical Development: A Comparative Meta-Analysis of Trial Outcomes

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Compound of Interest

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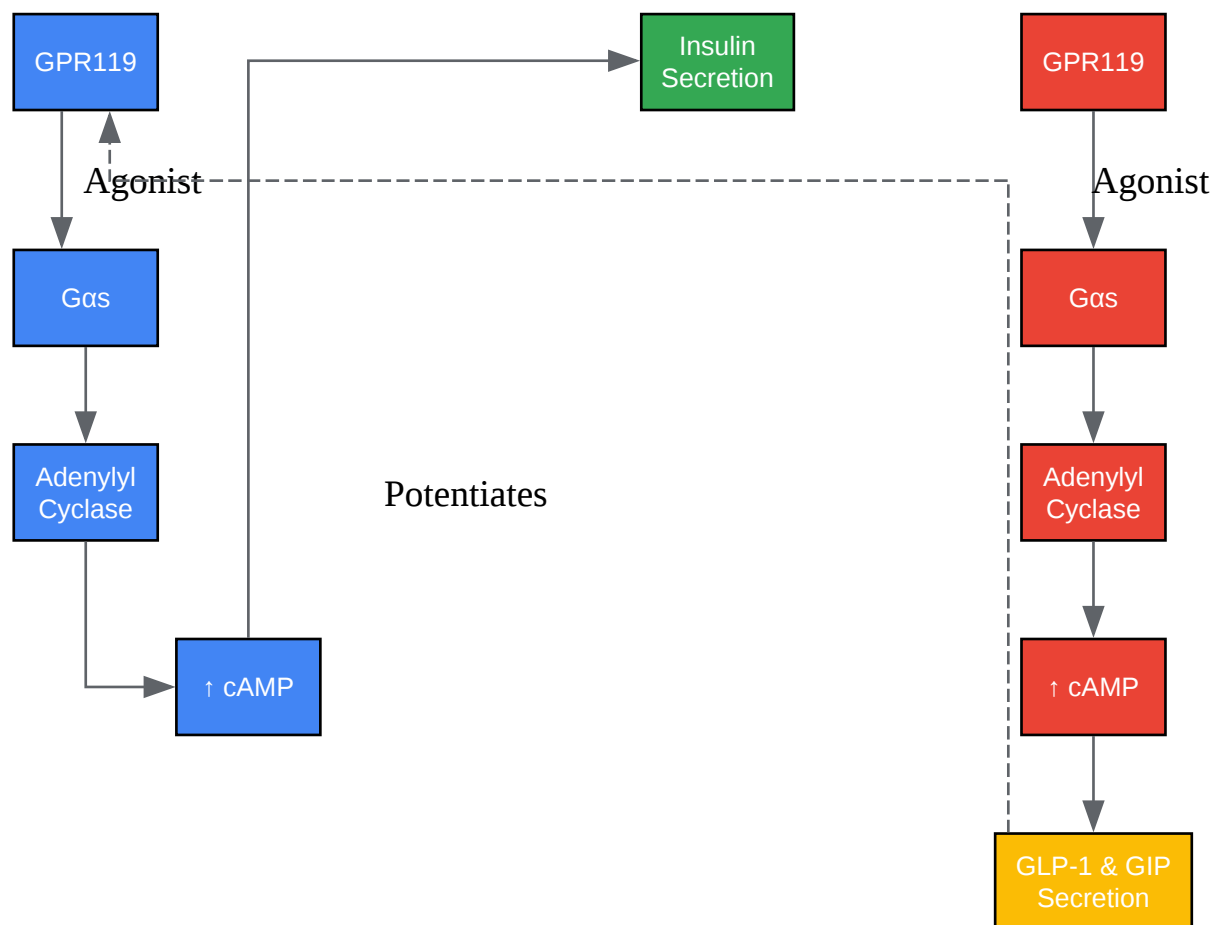
An objective comparison of the clinical performance of GPR119 agonists, supported by experimental data, for researchers, scientists, and drug development professionals.

The G protein-coupled receptor 119 (GPR119) has been a promising target for the treatment of type 2 diabetes mellitus (T2DM) due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β -cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP), from intestinal L-cells and K-cells.[1][2] This unique mode of action held the potential for effective glycemic control with a low risk of hypoglycemia. However, despite promising preclinical data, the clinical development of GPR119 agonists has been challenging, with many candidates failing to demonstrate sufficient efficacy in human trials. This guide provides a meta-analysis of the clinical trial outcomes for several key GPR119 agonists, presenting a comparative overview of their performance.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to enhanced insulin secretion and improved glucose homeostasis. The receptor is coupled to a stimulatory G protein ($G_{\alpha s}$), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[3][4] In pancreatic β -cells, elevated cAMP directly promotes glucose-stimulated insulin secretion. In intestinal enteroendocrine cells, the rise in cAMP triggers the release of GLP-1 and GIP. These incretin hormones then act on their

respective receptors on pancreatic β -cells, further potentiating insulin secretion in a glucose-dependent manner.[2][3]



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GPR119 Agonist Signaling Pathway

Quantitative Comparison of Clinical Trial Outcomes

The following tables summarize the key quantitative outcomes from clinical trials of various GPR119 agonists. The data is presented to facilitate a direct comparison of their effects on glycemic control and body weight.

Table 1: Change in HbA1c from Baseline

GPR119 Agonist	Clinical Trial Phase	Treatment Duration	Dosage	Mean Change in HbA1c (from baseline)	Comparator
DS-8500a	Phase 2b	12 weeks	25 mg QD	-0.23% [5]	Placebo
50 mg QD	-0.37% [5]	Placebo			
75 mg QD	-0.44% [5]	Placebo			
(Not superior to Sitagliptin 50 mg) [5]	Sitagliptin 50 mg				
DA-1241	Phase 2a	16 weeks	100 mg QD	-0.54% (placebo-adjusted) [6]	Placebo
JNJ-38431055 (APD597)	Phase 1/2	14 days	500 mg QD	No significant alteration in 24-h weighted mean glucose [1]	Placebo
GSK1292263	Phase 2	14 days	100-600 mg/day	No significant effect on circulating glucose levels [7]	Placebo

Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline

GPR119 Agonist	Clinical Trial Phase	Treatment Duration	Dosage	Mean Change in FPG (from baseline)	Comparator
DS-8500a	Phase 2b	12 weeks	50 mg QD	Statistically significant reduction vs. placebo[5]	Placebo
75 mg QD	Statistically significant reduction vs. placebo[5]	Placebo			
DS-8500a	Phase 2a	28 days	75 mg QD	Statistically significant reduction vs. placebo[8]	Placebo
DA-1241	Phase 1b	56 days	25, 50, 100 mg QD	Trend towards improvement[9]	Placebo
JNJ-38431055 (APD597)	Phase 1/2	14 days	500 mg QD	No significant alteration in 24-h weighted mean glucose[1]	Placebo
GSK1292263	Phase 2	14 days	100-600 mg/day	No significant effect on circulating glucose levels[7]	Placebo

Table 3: Change in Body Weight from Baseline

GPR119 Agonist	Clinical Trial Phase	Treatment Duration	Dosage	Mean Change in Body Weight (from baseline)	Comparator
DA-1241	Phase 1b	8 weeks	100 mg QD	-2.2% (-1.57 kg)[10]	Placebo (-0.3%)
DS-8500a	Phase 2b	12 weeks	25, 50, 75 mg QD	Not specified	Placebo
JNJ-38431055 (APD597)	Phase 1/2	14 days	500 mg QD	Not specified	Placebo
GSK1292263	Phase 2	14 days	100-600 mg/day	Not specified	Placebo

Experimental Protocols of Key Clinical Trials

A summary of the methodologies for the clinical trials of the most prominent GPR119 agonists is provided below.

DS-8500a (Phase 2b)[5][11]

- Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group study conducted in Japan.
- Patient Population: Japanese patients with T2DM, aged ≥ 20 years, with HbA1c between $\geq 7.0\%$ and $< 10.0\%$. A total of 368 patients were enrolled.[11]
- Dosing Regimen: Patients were randomized to receive placebo, DS-8500a (25, 50, or 75 mg), or sitagliptin 50 mg once daily for 12 weeks.[5]
- Primary Endpoint: Change in HbA1c from baseline to week 12.[5]

- Secondary Endpoints: Changes in FPG, glucose AUC during a meal tolerance test, and lipid profiles.[\[12\]](#)

JNJ-38431055 (APD597) (Phase 1/2)[\[1\]](#)

- Study Design: A randomized, double-blind, placebo-controlled, multiple-dose parallel design study conducted at four US research centers.
- Patient Population: Male and female subjects, aged 25-60 years, with a BMI between 22 and 39.9 kg/m², diagnosed with T2DM for 6 months to 10 years. The study involved 32 subjects.[\[1\]](#)
- Dosing Regimen: JNJ-38431055 (500 mg) or placebo was administered once daily for 14 consecutive days.[\[1\]](#)
- Primary Outcome: Effects on 24-hour weighted mean glucose.[\[1\]](#)
- Secondary Outcomes: Effects on stimulated plasma glucose, insulin, C-peptide, and incretin concentrations.[\[1\]](#)

GSK1292263 (Phase 2)[\[7\]](#)

- Study Design: Two randomized, placebo-controlled studies. Study 1 involved drug-naïve subjects or those who had stopped their diabetic medications, while Study 2 involved subjects taking metformin.
- Patient Population: Subjects with T2DM. A total of 173 subjects were enrolled across both studies.[\[7\]](#)
- Dosing Regimen: GSK1292263 was administered as multiple doses (100–600 mg/day) for 14 days. Placebo and sitagliptin 100 mg/day were used as comparators.[\[7\]](#)
- Primary Outcome: Assessment of effects on plasma glucose, insulin, C-peptide, and glucagon levels following oral glucose and meal challenges.
- Secondary Outcomes: Assessment of effects on plasma PYY, GLP-1, and GIP levels.

DA-1241 (Phase 1b)[\[10\]](#)

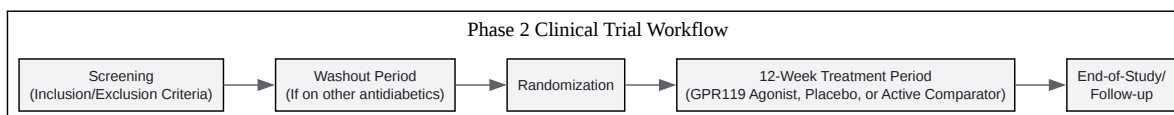
- Study Design: A proof-of-concept study in patients with T2DM.
- Patient Population: Patients with type 2 diabetes.
- Dosing Regimen: DA-1241 was administered at doses of 25 mg, 50 mg, and 100 mg for 8 weeks. Sitagliptin 100 mg and placebo were used as comparators.[\[10\]](#)
- Primary Outcome: Change in incremental area under the curve of plasma glucose (iAUE) during a mixed meal tolerance test.
- Secondary Outcomes: Changes in body weight and secretion of incretin hormones.[\[10\]](#)

MBX-2982 (Phase 2a in T1D)[\[13\]](#)

- Study Design: A randomized, double-masked, crossover trial.
- Patient Population: 18 participants (age 20–60 years) with type 1 diabetes (T1D).
- Dosing Regimen: Participants were randomized to treatment with 600 mg MBX-2982 or placebo daily for 14 days, with a 2-week washout period between treatments.[\[13\]](#)
- Primary Outcome: Assessment of glucagon counterregulatory responses to experimental hypoglycemia.
- Secondary Outcomes: Hormonal responses during a mixed-meal test.

Experimental Workflow

The typical workflow for a Phase 2 clinical trial of a GPR119 agonist, as exemplified by the DS-8500a trial, is outlined below.



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Typical Phase 2 Clinical Trial Workflow

Conclusion

The clinical development of GPR119 agonists has yielded mixed results. While some compounds, such as DS-8500a and DA-1241, have demonstrated modest improvements in glycemic control, others, including JNJ-38431055 and GSK1292263, failed to show significant glucose-lowering effects in patients with type 2 diabetes.[1][5][6][7] The translation of robust preclinical efficacy to clinically meaningful outcomes in humans has proven to be a significant hurdle. Differences in receptor pharmacology between rodents and humans have been suggested as a potential reason for this discrepancy. Despite the setbacks, the dual mechanism of action of GPR119 agonists remains an attractive concept for T2DM therapy. Future research may focus on developing more potent and selective agonists or exploring combination therapies to unlock the full therapeutic potential of targeting the GPR119 receptor.

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